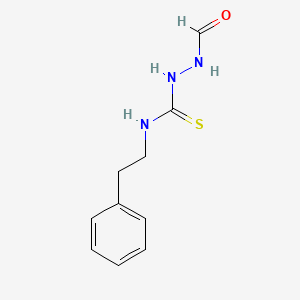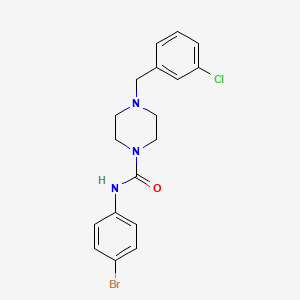![molecular formula C18H19N3O3S B4746598 N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4746598.png)
N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins in the cell, including those that are involved in cancer cell growth and survival. By inhibiting the activity of HSP90, N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide has also been shown to inhibit the growth and migration of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide for lab experiments is its specificity for HSP90. This allows researchers to study the effects of inhibiting this specific protein without affecting other cellular processes. However, one limitation of N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide. One area of research could be the development of more effective and efficient synthesis methods for this compound. Another area of research could be the investigation of N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide as a potential treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a potential treatment for various types of cancer. Studies have shown that N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for future cancer therapies.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-[ethylsulfonyl(methyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-25(23,24)21(2)17-10-6-15(7-11-17)18(22)20-16-8-4-14(5-9-16)12-13-19/h4-11H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKULEKIQSQWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4746516.png)
![4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4746517.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)




![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4746573.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)
![N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
![ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4746588.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4746611.png)
![1,1'-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4746613.png)